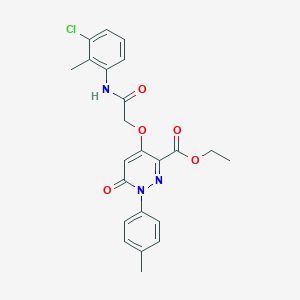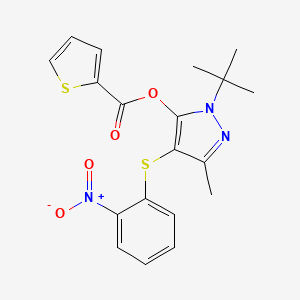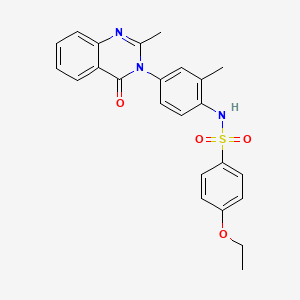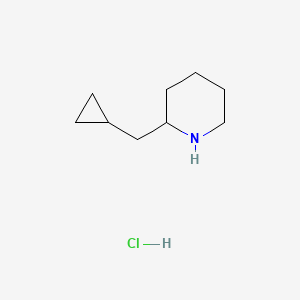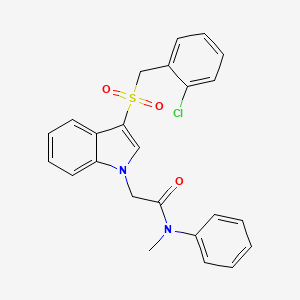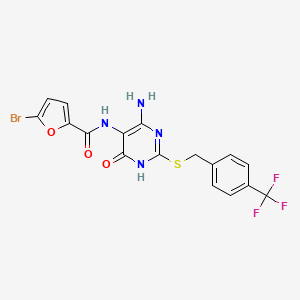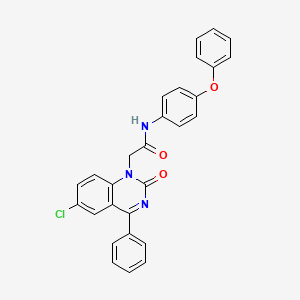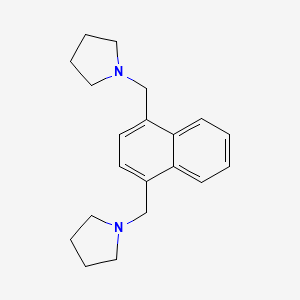![molecular formula C15H22F3N3O3 B2456964 1-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097903-59-6](/img/structure/B2456964.png)
1-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C15H22F3N3O3. It’s related to 1-(2,2-dimethylpropanoyl)piperidin-4-one, which has a molecular weight of 183.25 .
Molecular Structure Analysis
The InChI code for the related compound 1-(2,2-dimethylpropanoyl)piperidin-4-one is 1S/C10H17NO2/c1-10(2,3)9(13)11-6-4-8(12)5-7-11/h4-7H2,1-3H3 . This might give some insight into the structure of the compound you’re interested in.Physical And Chemical Properties Analysis
The related compound 1-(2,2-dimethylpropanoyl)piperidin-4-one has a melting point of 87-89 degrees Celsius and is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Imidazolidine-2,4-dione derivatives have been synthesized through various chemical reactions, aiming to explore their pharmacological potential. For instance, Zagórska et al. (2009) synthesized a series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, which showed potent 5-HT(1A) receptor ligand properties and exhibited anxiolytic-like and antidepressant-like activity in preclinical studies Zagórska et al., 2009. This research demonstrates the capability of structural modifications in imidazolidine-2,4-dione derivatives to produce compounds with significant pharmacological effects.
Pharmacological Applications
The pharmacological evaluation of these compounds has revealed diverse therapeutic potentials. Some derivatives have shown promising results in preclinical studies for conditions such as anxiety, depression, and arrhythmia. For example, Pękala et al. (2005) described the anti-arrhythmic activity of certain 5-arylidene imidazolidine-2,4-dione derivatives in a rat coronary artery ligation-reperfusion model, indicating their potential use in treating arrhythmic disorders Pękala et al., 2005.
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of imidazolidine-2,4-dione derivatives have also been explored. Prakash et al. (2011) synthesized a series of thiazolidine-2,4-dione derivatives that showed good activity against gram-positive bacteria and exhibited excellent antifungal activity, highlighting the potential of these compounds in developing new antimicrobial agents Prakash et al., 2011.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3N3O3/c1-14(2,3)12(23)19-6-4-10(5-7-19)20-8-11(22)21(13(20)24)9-15(16,17)18/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIVTYSEILRSEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2456885.png)
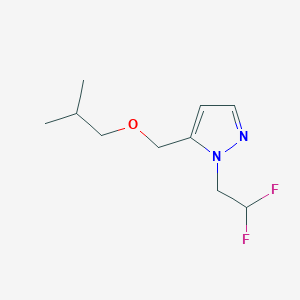
![Ethyl 2-[6-(2,4-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2456887.png)
